N-(3-Chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide N-(3-Chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 643005-33-8
VCID: VC0426387
InChI: InChI=1S/C20H15ClN2O2/c1-12-15(21)8-4-9-16(12)22-18(24)11-23-17-10-3-6-13-5-2-7-14(19(13)17)20(23)25/h2-10H,11H2,1H3,(H,22,24)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula: C20H15ClN2O2
Molecular Weight: 350.8g/mol

N-(3-Chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

CAS No.: 643005-33-8

Main Products

VCID: VC0426387

Molecular Formula: C20H15ClN2O2

Molecular Weight: 350.8g/mol

N-(3-Chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide - 643005-33-8

CAS No. 643005-33-8
Product Name N-(3-Chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Molecular Formula C20H15ClN2O2
Molecular Weight 350.8g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Standard InChI InChI=1S/C20H15ClN2O2/c1-12-15(21)8-4-9-16(12)22-18(24)11-23-17-10-3-6-13-5-2-7-14(19(13)17)20(23)25/h2-10H,11H2,1H3,(H,22,24)
Standard InChIKey SJHWELIUKDCXDA-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
PubChem Compound 1006623
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator